

Evaluating the Specificity of DMU2105 (DDB) Against Other Cytochrome P450 Enzymes

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Compound of Interest		
Compound Name:	(E/Z)-DMU2105	
Cat. No.:	B15577938	Get Quote

This guide provides a comparative analysis of the inhibitory specificity of DMU2105, also known as dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB), against a panel of human Cytochrome P450 (CYP) enzymes. The data presented here is crucial for researchers and professionals in drug development to understand the potential for drug-drug interactions (DDIs) mediated by this compound.[1][2][3]

Data Summary: Inhibitory Profile of DMU2105 (DDB)

The following table summarizes the in vitro inhibitory activity of DMU2105 (DDB) against various human CYP isoforms. The data is derived from studies using human liver microsomes and specific probe substrates for each enzyme.



CYP Isoform	Probe Substrate Reaction	Inhibitory Effect of DMU2105 (DDB)	K _ι Value (μM)
CYP3A4	Testosterone 6β- hydroxylation	Strong Inhibition	0.27 ± 0.21[4]
CYP1A2	Caffeine N₃- demethylation	Marginal Inhibition (at higher concentrations)	Not Determined
CYP2C9	Diclofenac 4'- hydroxylation	Marginal Inhibition (at higher concentrations)	Not Determined
CYP2D6	Dextromethorphan Odemethylation	Marginal Inhibition (at higher concentrations)	Not Determined
CYP2A6	Not specified	No Effect	Not Applicable
CYP2C19	Not specified	No Effect	Not Applicable
CYP2E1	Not specified	No Effect	Not Applicable

Key Findings:

- DMU2105 (DDB) is a potent and selective inhibitor of CYP3A4.[4]
- The inhibition of other major CYP isoforms, including CYP1A2, CYP2C9, and CYP2D6, is minimal and only observed at higher concentrations of the compound.[4]
- DMU2105 (DDB) demonstrated no inhibitory effect on CYP2A6, CYP2C19, and CYP2E1 activities.[4]
- The mechanism of CYP3A4 inhibition by DMU2105 (DDB) involves the formation of a metabolite-P450 complex, leading to a time-dependent loss of enzyme activity.[4]

Experimental Protocols

The following is a generalized methodology for assessing the inhibitory potential of a compound like DMU2105 (DDB) against various CYP enzymes in vitro.



Objective: To determine the inhibitory constant (K_i) and selectivity of a test compound against major human CYP isoforms.

Materials:

- Human liver microsomes (pooled)
- Test compound (DMU2105/DDB)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Specific probe substrates for each CYP isoform (as listed in the table above)
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification

Procedure:

- Microsomal Incubation: Human liver microsomes are incubated with the test compound at various concentrations in the presence of the specific probe substrate for each CYP isoform.
- Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH regenerating system.
- Incubation Conditions: Incubations are typically carried out at 37°C for a specified period, ensuring linear metabolite formation.
- Termination of Reaction: The reaction is stopped by adding a suitable solvent (e.g., ice-cold acetonitrile).
- Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using a validated analytical method, such as LC-MS/MS.



 Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC₅₀ (half-maximal inhibitory concentration) is determined, and subsequently, the K_i value is calculated using appropriate kinetic models (e.g., Cheng-Prusoff equation for competitive inhibition).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the CYP inhibition potential of a test compound.



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Caption: Workflow for in vitro CYP inhibition assay.

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References

- 1. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the selectivity and mechanism of cytochrome P450 inhibition by dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate PubMed [pubmed.ncbi.nlm.nih.gov]
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